Suranone -

Suranone

Catalog Number: EVT-1582402
CAS Number:
Molecular Formula: C24H38O3
Molecular Weight: 374.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Suranone is a natural product found in Peperomia leptostachya and Peperomia blanda with data available.
Overview

Suranone, also known as 2-acetyl-1-pyrroline, is a volatile compound that has garnered attention due to its role in the aroma of various foods, particularly in cooked rice and other cereal products. This compound is classified as a heterocyclic compound and is notable for its contribution to the flavor profile of several culinary dishes. Suranone is primarily derived from the Maillard reaction, which occurs during the cooking process and involves the interaction between amino acids and reducing sugars.

Source and Classification

Suranone is predominantly found in cooked rice, where it contributes to the characteristic aroma that enhances sensory perception. It is classified within the broader category of pyrazines and pyrrolines, which are compounds known for their distinctive odors. The classification of suranone highlights its significance in food chemistry, particularly in flavor development.

Synthesis Analysis

Methods

Suranone can be synthesized through various methods, with the most common being thermal treatment of amino acids and carbohydrates. The synthesis typically involves:

  1. Maillard Reaction: This is a complex series of reactions that occur when reducing sugars react with amino acids under heat, leading to the formation of numerous flavor compounds, including suranone.
  2. Chemical Synthesis: Laboratory methods may involve the reaction of 2-pyrrolidinone with acetic anhydride, resulting in the formation of suranone.

Technical Details

The Maillard reaction requires specific conditions such as temperature (usually above 120°C) and pH levels to facilitate the formation of suranone. The reaction pathway is intricate and can yield various byproducts depending on the reactants used and environmental conditions.

Molecular Structure Analysis

Data

  • Molecular Weight: 113.12 g/mol
  • CAS Number: 1571-80-8

The stereochemistry of suranone plays a crucial role in its aromatic properties, influencing how it interacts with olfactory receptors.

Chemical Reactions Analysis

Reactions

Suranone is involved in several chemical reactions that contribute to its formation and transformation:

  1. Condensation Reactions: Suranone can undergo condensation with other aldehydes or ketones, leading to complex flavor compounds.
  2. Oxidation: Under certain conditions, suranone can oxidize to form various derivatives that may alter its flavor profile.

Technical Details

The stability of suranone under different pH levels and temperatures can affect its reactivity. For instance, higher temperatures may accelerate degradation or transformation into other compounds.

Mechanism of Action

The mechanism by which suranone exerts its aromatic effects involves interaction with olfactory receptors in humans. When inhaled or tasted, suranone binds to specific receptors that trigger sensory signals interpreted by the brain as distinct flavors or aromas.

Process Data

Research indicates that suranone's sensory impact is significant even at low concentrations (in parts per billion), underscoring its potency as a flavor compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic sweet, nutty aroma
  • Boiling Point: Approximately 100°C (at 760 mmHg)

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and ether.
  • Stability: Relatively stable under neutral pH but sensitive to extreme heat and acidic conditions.

Relevant analyses indicate that suranone's volatility contributes significantly to its effectiveness as a flavor enhancer in culinary applications.

Applications

Suranone has several scientific uses, particularly in food science and flavor chemistry. Its applications include:

  • Flavoring Agent: Widely used in food products to enhance aroma and taste.
  • Research Tool: Employed in studies investigating flavor development during cooking processes.
  • Food Preservation: Investigated for potential roles in extending shelf life through its antimicrobial properties.

The significance of suranone extends beyond culinary applications; it serves as a model compound for understanding complex flavor interactions in food chemistry.

Properties

Product Name

Suranone

IUPAC Name

(Z)-1-(2,6-dihydroxyphenyl)octadec-8-en-1-one

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

InChI

InChI=1S/C24H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)24-22(26)19-17-20-23(24)27/h10-11,17,19-20,26-27H,2-9,12-16,18H2,1H3/b11-10-

InChI Key

WBXXVNCMCIJAIX-KHPPLWFESA-N

Synonyms

suranone

Canonical SMILES

CCCCCCCCCC=CCCCCCCC(=O)C1=C(C=CC=C1O)O

Isomeric SMILES

CCCCCCCCC/C=C\CCCCCCC(=O)C1=C(C=CC=C1O)O

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